Ethanol, 2-(1-naphthalenyloxy)-
Description
Overview of Naphthalene-Based Organic Compounds in Academic Contexts
Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic chemistry. algoreducation.com Its derivatives are a diverse class of compounds that have garnered considerable attention in academic and industrial research. The unique structure of naphthalene imparts a range of chemical properties that make it a versatile platform for the synthesis of new molecules. researchgate.net
In the realm of medicinal chemistry, naphthalene-based compounds have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netresearchgate.net Several drugs approved by the U.S. Food and Drug Administration (FDA), such as Propranolol (B1214883) and Naproxen (B1676952), contain a naphthalene moiety, highlighting its importance in drug design and development. researchgate.net The ability to functionalize the naphthalene skeleton at various positions allows chemists to fine-tune the pharmacological profiles of these molecules. researchgate.nethyhpesticide.com
Beyond medicine, naphthalene derivatives are crucial in material science. They are used in the production of synthetic fibers, plastics, and dyes. algoreducation.com Their application extends to the development of organic light-emitting diodes (OLEDs) and as naphthalene-based superplasticizers to enhance the properties of concrete. algoreducation.com In laboratory settings, naphthalene and its derivatives are often used as reagents or solvents in a variety of chemical reactions. alfa-chemistry.com
Research Significance of the Naphthyloxy-Ethanol Moiety Across Disciplines
The naphthyloxy-ethanol moiety, which is the core structure of "Ethanol, 2-(1-naphthalenyloxy)-," is of significant interest to researchers across multiple scientific disciplines. This structural motif is a key feature in a class of compounds known as aryloxypropanolamines, which includes the well-known beta-blocker, Propranolol. Propranolol, which contains a 2-hydroxy-3-(isopropylamino)propoxy group attached to a naphthalene ring, underscores the biological relevance of the naphthyloxy-propanol framework. The structural similarity of the naphthyloxy-ethanol moiety suggests its potential as a scaffold for the development of new therapeutic agents.
In medicinal chemistry, the ether linkage and the hydroxyl group of the naphthyloxy-ethanol moiety provide sites for further chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse biological activities. Research into related aryloxyaminopropanols derived from naphthalen-2-ol has focused on their synthesis, antioxidant activity, and enantioselective separation, indicating a continued interest in the pharmacological potential of such compounds. researchgate.net
The synthesis of molecules containing the naphthyloxy moiety is an active area of research. For instance, methods have been developed for the O-alkylation of aryl compounds in aqueous surfactant media, which can be applied to the synthesis of naphthyloxy derivatives. epa.gov The study of the chemical and physical properties of "Ethanol, 2-(1-naphthalenyloxy)-" and its isomers, such as "Ethanol, 2-(2-naphthalenyloxy)-", provides valuable data for computational modeling and understanding structure-activity relationships. echemi.comnih.gov
Compound Data Tables
Table 1: Physicochemical Properties of Ethanol (B145695), 2-(1-naphthalenyloxy)-
| Property | Value | Source |
| Molecular Formula | C12H12O2 | chemicalbook.comepa.gov |
| Molecular Weight | 188.22 g/mol | echemi.comchemicalbook.com |
| Melting Point | 45 °C | chemicalbook.comchemicalbook.com |
| Boiling Point | 315 °C | chemicalbook.comchemicalbook.com |
| Density | 1.164±0.06 g/cm³ (Predicted) | chemicalbook.comchemicalbook.com |
| pKa | 14.22±0.10 (Predicted) | chemicalbook.comchemicalbook.com |
Table 2: Computed Properties of Ethanol, 2-(1-naphthalenyloxy)-
| Property | Value | Source |
| XLogP3 | 2.9 | echemi.com |
| Hydrogen Bond Donor Count | 1 | echemi.com |
| Hydrogen Bond Acceptor Count | 2 | echemi.com |
| Rotatable Bond Count | 3 | echemi.com |
| Exact Mass | 188.083729621 | echemi.com |
| Topological Polar Surface Area | 29.5 Ų | echemi.com |
| Heavy Atom Count | 14 | echemi.com |
| Complexity | 170 | echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJMLZCVUEYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41479-30-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-1-naphthalenyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41479-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061045 | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-82-0 | |
| Record name | 2-(1-Naphthyloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=711-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethanol, 2 1 Naphthalenyloxy and Its Derivatives
Etherification and O-Alkylation Strategies
The formation of the ether linkage in Ethanol (B145695), 2-(1-naphthalenyloxy)- is a critical step in its synthesis. This is typically achieved through O-alkylation, with the Williamson ether synthesis being a prominent method. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Substitution Reactions Involving 1-Naphthol (B170400) and Halogenated Ethanol Precursors
The most common route to Ethanol, 2-(1-naphthalenyloxy)- involves the nucleophilic substitution reaction between 1-naphthol and a halogenated ethanol precursor, such as 2-chloroethanol (B45725) or 2-bromoethanol. ucsb.edusavemyexams.com This reaction is a classic example of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
In this SN2 reaction, the hydroxyl group of 1-naphthol is first deprotonated by a base to form the more nucleophilic naphthoxide ion. wikipedia.orgyoutube.com This ion then attacks the electrophilic carbon of the halogenated ethanol, displacing the halide and forming the ether bond. wikipedia.orgucsb.edu The reaction is typically carried out by heating the reactants under reflux. chemguide.co.uk
The general reaction scheme is as follows:

Figure 1: Williamson Ether Synthesis of Ethanol, 2-(1-naphthalenyloxy)-
The choice of the halogenated ethanol precursor can influence the reaction rate, with bromo- and iodo- derivatives being more reactive than chloro- derivatives due to better leaving group ability. However, 2-chloroethanol is often used due to its lower cost and availability.
Optimization of Reaction Conditions: Solvent Effects and Base Catalysis in Aryloxy-Ethanol Synthesis
The efficiency of the synthesis of aryloxy-ethanols like Ethanol, 2-(1-naphthalenyloxy)- is highly dependent on the reaction conditions. Key factors include the choice of base and solvent.
Base Catalysis: A strong base is required to deprotonate the phenolic hydroxyl group of 1-naphthol, generating the reactive naphthoxide nucleophile. khanacademy.org Common bases used include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). youtube.comwvu.edu The strength of the base can affect the reaction rate, with stronger bases like NaH often leading to faster reactions.
Solvent Effects: The choice of solvent is crucial for several reasons. It must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often favored as they can solvate the cation of the base, leaving the alkoxide anion more "naked" and therefore more nucleophilic. masterorganicchemistry.com Some syntheses also utilize a mixture of ethanol and water, which can be effective, particularly when using hydroxide bases. chemguide.co.uk The use of phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | Ethanol/Water | Reflux | 1-8 | Moderate to High |
| KOH | DMF | 80-100 | 2-6 | High |
| NaH | THF/DMF | Room Temp to 60 | 1-4 | High |
Synthesis of Naphthyloxy-Containing Monomers and Polymer Precursors
Ethanol, 2-(1-naphthalenyloxy)- can serve as a precursor for the synthesis of various monomers, which can then be polymerized to create materials with specific optical, thermal, or mechanical properties.
Preparation of Methacrylate (B99206) Monomers with Naphthyloxy Side Groups
One important class of monomers derived from Ethanol, 2-(1-naphthalenyloxy)- are methacrylates. These can be prepared by the esterification of Ethanol, 2-(1-naphthalenyloxy)- with methacrylic acid or its derivatives, such as methacryloyl chloride or methacrylic anhydride. The resulting monomer, 2-(1-naphthyloxy)ethyl methacrylate, contains a polymerizable methacrylate group and a bulky, aromatic naphthyloxy side group. chemicalbook.com
The synthesis typically involves reacting Ethanol, 2-(1-naphthalenyloxy)- with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) or THF at low temperatures to prevent polymerization of the methacrylate.
Polymers derived from these monomers are of interest for applications in optical materials due to the high refractive index of the naphthyl group.
Functionalization for Phosphate (B84403) Derivatives and Nucleoside Conjugates
The hydroxyl group of Ethanol, 2-(1-naphthalenyloxy)- provides a handle for further functionalization. For instance, it can be converted into phosphate derivatives. This can be achieved by reacting it with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a base. These phosphate derivatives can be of interest in the development of novel flame retardants or as intermediates in the synthesis of more complex molecules.
Furthermore, the naphthyloxy-ethanol scaffold can be incorporated into nucleoside analogues. The hydroxyl group can be activated and then coupled with a nucleobase or a modified sugar to create conjugates with potential antiviral or anticancer activities. The synthesis often involves multi-step procedures including protection and deprotection of functional groups.
Stereoselective Synthesis of Chiral Naphthyloxy Analogs
The introduction of chirality into naphthyloxy-containing molecules can lead to compounds with specific biological activities. For example, the well-known beta-blocker propranolol (B1214883) is a chiral amino alcohol containing a 1-naphthyloxy moiety. wikipedia.org The stereoselective synthesis of such analogs is therefore of great importance.
One approach to obtaining chiral naphthyloxy analogs is to start with a chiral precursor. For example, instead of using ethylene (B1197577) oxide or a halogenated ethanol, a chiral epoxide such as (R)- or (S)-glycidol can be used. The ring-opening of the chiral epoxide with 1-naphthol, often catalyzed by a Lewis acid, can proceed with high regioselectivity and stereospecificity, leading to the formation of a chiral diol. This diol can then be further modified to produce the desired chiral analog.
Another strategy involves the kinetic resolution of a racemic mixture of a chiral naphthyloxy derivative. This can be achieved using enzymes, such as lipases, which can selectively acylate one enantiomer, allowing for the separation of the two. mdpi.com
Furthermore, asymmetric synthesis methods can be employed. For instance, the asymmetric reduction of a ketone precursor containing a naphthyloxy group can yield a chiral alcohol. nih.gov Chiral catalysts, such as those based on transition metals like rhodium or ruthenium, can be used to achieve high enantioselectivity in these reductions. rsc.orgrsc.org
| Method | Description | Key Features |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like chiral epoxides. | High stereospecificity, predictable stereochemistry. |
| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture. | Separation of enantiomers, often requires optimization. |
| Asymmetric Synthesis | Creation of a stereocenter using a chiral catalyst or reagent. | High enantioselectivity possible, broad substrate scope. |
Control of Enantiomeric Purity in Synthetic Routes
Achieving high enantiomeric purity is a primary goal in the synthesis of chiral drugs derived from Ethanol, 2-(1-naphthalenyloxy)-. Various strategies have been developed, moving from classical resolution to more efficient asymmetric synthesis and biocatalysis.
More advanced and efficient methods focus on asymmetric synthesis from the outset, using chiral catalysts or auxiliaries to guide the stereochemical course of the reaction.
Kinetic Resolution: A notable method involves the kinetic resolution of the key intermediate α-naphthyl glycidyl (B131873) ether. One approach utilizes a Zn(NO₃)₂/(+)-tartaric acid catalyst system. ut.ac.irresearchgate.net This method facilitates the enantioselective ring-opening of the glycidyl ether, providing an efficient, short-route synthesis of (S)-Propranolol with high enantiomeric excess. ut.ac.ir
Biocatalytic Asymmetric Reduction: Biocatalysis offers an environmentally friendly and highly selective alternative. Strains of Lactobacillus curvatus have been successfully used as whole-cell biocatalysts for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to produce (R)-2-bromo-1-(naphthalen-2-yl)ethanol, a precursor for β-blockers, in high yield and with an enantiomeric excess greater than 99%. tandfonline.comtandfonline.com Similarly, a novel Bacillus cereus isolate has been used for the resolution of (RS)-1-(1-napthyl) ethanol, achieving an 86% conversion of the (R)-enantiomer and yielding (S)-1-(1-napthyl) ethanol with 80% enantiomeric excess. nih.gov
Asymmetric Catalysis: Organocatalysis and metal-based catalysis have also been employed. An atom-economical, one-pot approach uses an in-situ-formed chiral organocatalyst for the multistep synthesis of β-adrenergic blockers. nih.gov Another strategy employs a copper(I) complex with a chiral tetrahydrosalen ligand to catalyze the asymmetric Henry reaction, producing β-nitroethanol precursors to drugs like (S)-Propranolol with high yield and good stereoselectivity. nih.gov A glycerol (B35011) desymmetrization strategy has also been developed, using a chiral spiroketal intermediate to synthesize both (R)- and (S)-Propranolol with an enantiomeric excess of 98%. scielo.br
| Methodology | Catalyst/Enzyme System | Key Intermediate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Kinetic Resolution | Zn(NO₃)₂/(+)-tartaric acid | α-Naphthyl glycidyl ether | (S)-Propranolol | High | ut.ac.irresearchgate.net |
| Biocatalytic Reduction | Lactobacillus curvatus N4 | 2-bromo-1-(naphthalen-2-yl)ethanone | (R)-2-bromo-1-(naphthalen-2-yl)ethanol | >99% | tandfonline.comtandfonline.com |
| Biocatalytic Resolution | Bacillus cereus WG3 | (RS)-1-(1-napthyl) ethanol | (S)-1-(1-napthyl) ethanol | 80% | nih.gov |
| Asymmetric Henry Reaction | Tetrahydrosalen-Cu(I) complex | Aldehydes and nitroalkanes | (S)-Propranolol precursor | Good | nih.gov |
| Glycerol Desymmetrization | Chiral spiroketal intermediate | Glycerol | (R)/(S)-Propranolol | 98% | scielo.br |
Diastereoselective Approaches in Complex Naphthyloxy Derivative Synthesis
Diastereoselective synthesis becomes critical when creating complex derivatives of Ethanol, 2-(1-naphthalenyloxy)- that contain multiple stereocenters. The goal of these approaches is to control the relative configuration of these newly formed chiral centers.
One general strategy in diastereoselective synthesis is the intramolecular Michael reaction, which can be used to achieve 1,2-asymmetric induction for synthesizing compounds with pyrrolidine (B122466) rings. clockss.org While not directly applied to Ethanol, 2-(1-naphthalenyloxy)- in the provided context, this principle of using substrate-controlled intramolecular reactions is a powerful tool for establishing specific diastereomeric relationships.
A more relevant example is the diastereoselective synthesis of functionalized proline derivatives, which can be achieved through reactions catalyzed by copper(I). researchgate.net In the context of naphthyloxy derivatives, creating precursors with multiple, well-defined stereocenters is key. For instance, the synthesis of 2,6-disubstituted tetrahydropyranones can be achieved with excellent diastereoselectivity via a Prins cyclization. nih.gov The reaction proceeds through a stable chairlike carbocation intermediate, which directs the subsequent nucleophilic attack to yield the desired diastereomer. nih.gov The resulting tetrahydropyranone can then be further transformed, for example, by reduction with lithium aluminum hydride, to create 4-hydroxy-2,6-disubstituted tetrahydropyrans with high diastereoselectivity (up to 96%). nih.gov Such strategies could be adapted for the synthesis of complex naphthyloxy derivatives where a side chain contains multiple chiral centers, ensuring the correct spatial arrangement of substituents.
Industrial Production Methodologies and Scalability Research
The transition from laboratory-scale synthesis to industrial production of Ethanol, 2-(1-naphthalenyloxy)- and its derivatives presents significant challenges related to cost, efficiency, safety, and environmental impact. Scalability research focuses on developing robust and economically viable processes.
Biocatalytic processes are particularly attractive for industrial scale-up. The use of whole-cell biocatalysts, such as Lactobacillus curvatus, for asymmetric reduction offers several advantages. tandfonline.com These processes can be performed in aqueous media under moderate reaction conditions (e.g., 30°C), avoiding the need for hazardous reagents and solvents. tandfonline.com The high yields and exceptional enantioselectivity achieved in these systems are critical for industrial feasibility. tandfonline.com Researchers have demonstrated the scalability of such a process, performing a gram-scale synthesis that produced 7.54g of an enantiopure precursor. tandfonline.comtandfonline.com The potential for commercial-scale application is considered high for these biocatalytic systems. tandfonline.com
The industrial production of ethanol itself, often via the direct hydration of ethylene, is a highly optimized process. lca-data.com This process uses a phosphoric acid catalyst at high temperature (300°C) and pressure (70 bars). lca-data.com While the synthesis of a more complex molecule like Ethanol, 2-(1-naphthalenyloxy)- involves different transformations, the principles of process optimization, catalyst recycling, and purification via distillation are shared. lca-data.comiastate.edu For pharmaceutical applications, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, is highly desirable as it reduces waste, saves energy, and lowers capital costs. nih.gov The move towards such efficient, atom-economical routes is a key focus of scalability research. nih.gov
| Production Strategy | Key Features | Advantages for Scalability | Challenges for Scalability | Reference |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Separation of enantiomers from a racemic intermediate. | High selectivity possible with certain enzymes (lipases). | Maximum theoretical yield is 50%; often multi-step with low overall yields; expensive reagents. | ut.ac.irresearchgate.netacs.org |
| Asymmetric Catalysis | Use of small amounts of chiral metal or organocatalysts. | High potential for efficiency and high enantiomeric excess; one-pot processes reduce steps. | Catalyst cost, recovery, and sensitivity can be issues. | nih.govnih.gov |
| Whole-Cell Biocatalysis | Use of microorganisms for stereoselective transformations. | Environmentally friendly (mild conditions, aqueous media); high yield and ee; potential for commercial scale. | Slow reaction times; optimization of fermentation and reaction parameters required. | tandfonline.comtandfonline.com |
Mechanistic Investigations of Chemical Reactions Involving Ethanol, 2 1 Naphthalenyloxy
Elucidation of Reaction Pathways and Kinetics
The study of the reaction mechanisms involving "Ethanol, 2-(1-naphthalenyloxy)-" is crucial for understanding and controlling its formation and subsequent transformations. Research in this area has focused on substitution reactions, kinetic analyses, and the influence of reaction conditions on the selectivity of pathways.
Mechanistic Studies of Substitution Reactions: Direct vs. Epoxide-Mediated Pathways
The formation of "Ethanol, 2-(1-naphthalenyloxy)-" often involves nucleophilic substitution reactions. Two primary pathways are considered: a direct substitution pathway and an epoxide-mediated pathway. The direct substitution likely follows an SN2 mechanism, where a nucleophile directly attacks the carbon atom bonded to a leaving group. In contrast, the epoxide-mediated pathway involves the formation of a reactive epoxide intermediate, which is subsequently opened by a nucleophile.
The choice between these pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org For instance, strong, negatively charged nucleophiles favor the SN2 mechanism. libretexts.org Conversely, weaker nucleophiles like alcohols (such as ethanol) tend to favor SN1 reactions, which proceed through a carbocation intermediate. libretexts.org
Kinetic Analysis of Naphthyloxy Compound Formation and Transformation Rates
Kinetic studies provide quantitative insights into the rates at which "Ethanol, 2-(1-naphthalenyloxy)-" is formed and transformed. The rate of reaction is influenced by the concentration of reactants and the reaction conditions. For substitution reactions, the rate law depends on the mechanism. An SN1 reaction is first-order, depending only on the concentration of the electrophile, while an SN2 reaction is second-order, depending on the concentrations of both the nucleophile and the electrophile. libretexts.org
Experimental data on the rate of formation of CO during ethanol (B145695) pyrolysis shows a strong temperature dependence. nsf.gov Similarly, the rate of ethanol fermentation is influenced by ethanol concentration, with kinetic models like the Hinshelwood model being used to describe the process. While not directly studying "Ethanol, 2-(1-naphthalenyloxy)-", these studies on ethanol's reactivity provide a framework for understanding the kinetics of its derivatives.
Influence of Solvent Polarity on Reaction Mechanism Selectivity
Solvent polarity plays a critical role in determining the preferred reaction mechanism. Polar protic solvents, such as water and alcohols, can stabilize both carbocations and anions through hydrogen bonding. libretexts.orgkhanacademy.org This stabilization of the carbocation intermediate makes polar protic solvents particularly effective at promoting SN1 reactions. libretexts.orglibretexts.org They can also solvate the leaving group, facilitating its departure. libretexts.org
On the other hand, polar aprotic solvents, like acetone (B3395972) or DMSO, are also polar but lack acidic protons. libretexts.org They are good at solvating cations but not as effective at solvating anions. libretexts.org This leaves the nucleophile less "encumbered" and more reactive, thus favoring the SN2 mechanism. libretexts.orgyoutube.com Therefore, by choosing the appropriate solvent, one can often steer a reaction towards a desired substitution pathway. For example, to favor an SN2 reaction, a polar aprotic solvent would be the better choice, whereas a polar protic solvent would be selected to encourage an SN1 pathway. libretexts.orglibretexts.org
Degradation Mechanisms of Naphthyloxy-Containing Polymers
Polymers incorporating the naphthyloxy moiety, such as poly(naphthyloxy methacrylate), are subject to degradation under various environmental stresses, particularly heat. Understanding these degradation mechanisms is essential for predicting their service life and developing more stable materials.
Thermal Degradation Profiles and Volatile Product Identification
Thermal degradation involves the breakdown of a polymer at elevated temperatures. wikipedia.org This process leads to changes in the polymer's molecular weight and physical properties, such as reduced ductility and increased brittleness. wikipedia.org The onset of thermal degradation determines the maximum use temperature of a polymer. wikipedia.org
Thermogravimetric analysis (TGA) is a common technique used to study thermal degradation. It measures the weight loss of a material as a function of temperature. For many polymers, significant decomposition begins above 200°C and can lead to almost complete mass loss at higher temperatures. researchgate.net During degradation, volatile products are released. In polymers containing ester and ether groups, these can include carbon dioxide, carbon monoxide, and various organic fragments. researchgate.netresearchgate.net
Chain Scission and Depolymerization Mechanisms in Poly(Naphthyloxy Methacrylate)
The degradation of polymers like poly(naphthyloxy methacrylate) primarily occurs through chain scission and depolymerization. wikipedia.org Chain scission is the breaking of covalent bonds within the main polymer chain, leading to a decrease in molecular weight. youtube.com This can happen randomly along the backbone or at the ends of the chain (end-chain scission). youtube.com
Depolymerization is a process where the polymer chain "un-zips" to release monomer units. wikipedia.org This is a common degradation pathway for polymers like polymethyl methacrylate (B99206) (PMMA). wikipedia.org The mechanism often involves the formation of free radicals at the chain end, which then propagate down the chain. wikipedia.org The presence of bulky side groups, such as the naphthyloxy group, can influence the degradation mechanism and the stability of the resulting radical intermediates.
Oxidation and Reduction Chemistry of Naphthol and Naphthyloxy Derivatives
The oxidation and reduction chemistry of naphthol and its derivatives is a critical area of study due to their prevalence in biologically active molecules and as intermediates in chemical synthesis. The presence of the electron-rich naphthalene (B1677914) ring and the hydroxyl or ether functionality makes these compounds susceptible to various oxidative and reductive processes.
The hydroxyl radical (•OH) is a highly reactive oxygen species that can initiate the oxidation of aromatic compounds. In the case of naphthol derivatives, the reaction with •OH radicals is extremely rapid. For instance, the reaction of 1-naphthol (B170400) with •OH has a rate constant of (9.63 ± 0.04) × 10⁹ M⁻¹s⁻¹. nih.gov This high reactivity suggests that "Ethanol, 2-(1-naphthalenyloxy)-" would also be readily oxidized in the presence of hydroxyl radicals.
The primary mechanism of •OH-induced oxidation of the naphthalene moiety involves the addition of the hydroxyl radical to the aromatic ring, forming a hydroxylated adduct. nih.gov For 1-substituted naphthalenes, this addition can occur at various positions. Theoretical calculations have shown that for 1-naphthol, •OH addition is most likely to occur at the C4 position, leading to the formation of a kinetically favored adduct. nih.gov Another potential site of attack is the C1 position, which forms a thermodynamically stable adduct. nih.gov
In the context of "Ethanol, 2-(1-naphthalenyloxy)-", the ether linkage at the C1 position would influence the sites of •OH addition. The bulky ethoxyethanol group might sterically hinder attack at the C1 and C8 positions. Therefore, the hydroxyl radical is likely to preferentially add to the C4 and C5 positions of the naphthalene ring.
The initial adducts formed are transient species that can undergo further reactions. These reactions can include the elimination of water to form a naphthoxy radical or further oxidation to dihydroxylated naphthalene derivatives and subsequently to naphthoquinones. nih.gov
Table 1: Rate Constants for the Reaction of Naphthols with Hydroxyl Radicals
| Compound | Rate Constant (M⁻¹s⁻¹) | Reference |
| 1-Naphthol | (9.63 ± 0.04) × 10⁹ | nih.gov |
| 2-Naphthol | (7.31 ± 0.11) × 10⁹ | nih.gov |
This interactive table provides a comparison of the reaction rates of naphthol isomers with hydroxyl radicals.
Reactive oxygen species (ROS) other than the hydroxyl radical also play a significant role in the transformation of the naphthalene ring. Singlet oxygen (¹O₂), for example, can react with 1-naphthol derivatives to exclusively yield 1,4-naphthoquinone (B94277). rsc.org This reaction proceeds via the addition of singlet oxygen to the naphthalene ring.
The ethanol moiety of "Ethanol, 2-(1-naphthalenyloxy)-" can also influence the generation and reaction of ROS. The metabolism of ethanol is known to stimulate the production of ROS at mitochondrial complexes I and III. nih.gov While this is a biological process, it highlights the potential for the ethanol group to participate in redox chemistry. In chemical systems, the oxidation of the ethanol group can proceed via hydrogen abstraction by radicals, which can be a competing pathway to the reactions on the naphthalene ring. mdpi.com
The degradation of aromatic compounds by ROS can lead to ring-opening products. For instance, the oxidation of benzyl (B1604629) alcohol by hydroxyl radicals can produce smaller oxygenated compounds like formic acid, glyoxal, and oxalic acid. pearson.com A similar degradation pathway could be envisaged for the naphthalene ring of "Ethanol, 2-(1-naphthalenyloxy)-" under harsh oxidative conditions, leading to the formation of various smaller aromatic and aliphatic byproducts.
The naphthalene ring is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. uci.edu In general, naphthalene undergoes EAS preferentially at the α-position (C1) rather than the β-position (C2). This preference is due to the greater stability of the carbocation intermediate formed during the attack at the C1 position, which can be stabilized by more resonance structures that preserve the aromaticity of the second ring. uci.eduwitpress.com
For "Ethanol, 2-(1-naphthalenyloxy)-", the substituent at the C1 position is an ether group (-OCH₂CH₂OH). Alkoxy groups are activating and ortho-, para-directing in electrophilic aromatic substitution reactions on a benzene (B151609) ring. uci.edu In the case of the naphthalene ring system, this directing effect would influence the position of further substitution. The ether group at C1 would strongly activate the naphthalene ring towards electrophilic attack, primarily at the C4 (para) and C2 (ortho) positions.
The outcome of an electrophilic substitution reaction on "Ethanol, 2-(1-naphthalenyloxy)-" would therefore be a mixture of isomers, with the major product likely being the 4-substituted derivative due to the steric hindrance at the C2 position from the bulky ether group. Common electrophilic substitution reactions include nitration (with HNO₃/H₂SO₄), halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. witpress.commasterorganicchemistry.com
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on Ethanol, 2-(1-naphthalenyloxy)-
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-1-naphthalenyloxy)ethanol |
| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-1-naphthalenyloxy)ethanol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(4-Acetyl-1-naphthalenyloxy)ethanol |
This interactive table summarizes the expected major products from various electrophilic aromatic substitution reactions on the target compound.
Computational and Theoretical Chemistry Studies on Ethanol, 2 1 Naphthalenyloxy
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like "Ethanol, 2-(1-naphthalenyloxy)-," multiple stable conformations, or conformational isomers, can exist.
It is expected that multiple low-energy conformers would exist, differing primarily in the orientation of the hydroxyethyl (B10761427) group relative to the naphthalene (B1677914) ring. These conformers would be separated by relatively low energy barriers, allowing for interconversion at room temperature. researchgate.net The relative energies of these conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of Conformers for Ethanol (B145695), 2-(1-naphthalenyloxy)- This table is illustrative and based on general principles for similar molecules.
| Conformer | Dihedral Angle (Naphthyl-O-C-C) | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |
| A | gauche | anti | 0.00 |
| B | anti | gauche | 0.50 |
| C | gauche | gauche | 1.20 |
Data is hypothetical and for illustrative purposes only.
The presence of a hydroxyl group in "Ethanol, 2-(1-naphthalenyloxy)-" allows for the formation of hydrogen bonds. These can be either intramolecular (within the same molecule) or intermolecular (between different molecules).
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the ether oxygen atom. The formation of such a bond depends on the geometry of the conformer, requiring the two groups to be in close proximity. quora.com This typically results in a cyclic-like conformation. The stability of this intramolecular hydrogen bond would compete with the entropic cost of adopting a more rigid structure.
Intermolecular Hydrogen Bonding: In the liquid or solid state, intermolecular hydrogen bonds are expected to be significant. The hydroxyl group of one molecule can act as a hydrogen bond donor to the hydroxyl or ether oxygen of a neighboring molecule. youtube.com These interactions are crucial in determining the bulk properties of the compound, such as its boiling point and solubility. Computational studies on similar ether alcohols have shown that intermolecular hydrogen bonding between hydroxyl groups is generally stronger than that between hydroxyl and ether groups. mdpi.com
Electronic Properties and Reactivity Prediction
Computational methods can also provide insights into the electronic structure of a molecule, which is fundamental to understanding its reactivity.
The distribution of electrons in "Ethanol, 2-(1-naphthalenyloxy)-" is non-uniform due to the presence of electronegative oxygen atoms. This leads to a permanent dipole moment.
Dipole Moment: Calculations would likely show a significant dipole moment, with the negative end located around the oxygen atoms and the positive end associated with the hydroxyl hydrogen and parts of the hydrocarbon skeleton.
Charge Density and Electrostatic Potential: A calculated map of the electrostatic potential would visually represent the charge distribution. Regions of negative potential (typically colored red) would be concentrated around the oxygen atoms, indicating areas that are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be found around the hydroxyl hydrogen, making it susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. For "Ethanol, 2-(1-naphthalenyloxy)-," the HOMO is expected to be localized primarily on the naphthalene ring and the ether oxygen atom, as these are the most electron-rich parts of the molecule. The energy of the HOMO is related to the ionization potential.
LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO is anticipated to be distributed over the aromatic naphthalene ring system. The energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. numberanalytics.com FMO analysis can identify the specific atoms that are the primary sites for nucleophilic and electrophilic attack. youtube.com
Table 2: Predicted Frontier Molecular Orbital Properties for Ethanol, 2-(1-naphthalenyloxy)- This table is illustrative and based on general principles.
| Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -6.5 | Naphthalene ring, Ether oxygen |
| LUMO | -1.2 | Naphthalene ring |
| HOMO-LUMO Gap | 5.3 | - |
Data is hypothetical and for illustrative purposes only.
Reaction Mechanism Modeling and Kinetic Simulations
While specific reaction mechanisms involving "Ethanol, 2-(1-naphthalenyloxy)-" have not been extensively studied, computational chemistry provides the framework to model its potential reactions. For instance, one could model the ether cleavage under acidic conditions or the oxidation of the alcohol group.
By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is crucial for determining the reaction rate. For example, modeling the reaction of "Ethanol, 2-(1-naphthalenyloxy)-" with a reactive species would involve locating the transition state structure and calculating its energy relative to the reactants. This allows for a theoretical prediction of the reaction's feasibility and kinetics. Such simulations can be extended to understand complex reaction networks, as demonstrated in studies of ethanol formation from more complex precursors. nih.gov
Transition State Characterization and Activation Energy Determination
The study of chemical reactions at a computational level heavily relies on the characterization of transition states and the determination of activation energies. The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for reactants to transform into products. The activation energy is the energy difference between the reactants and the transition state.
A search of the scientific literature did not yield specific studies on the transition state characterization or activation energy determination for reactions involving Ethanol, 2-(1-naphthalenyloxy)-. However, theoretical investigations on related molecules, such as the atmospheric oxidation of naphthalene initiated by a hydroxyl radical, have been performed using density functional theory (DFT). elsevierpure.com In such studies, computational methods are employed to map the potential energy surface of the reaction, locating the stable reactant and product molecules as well as the transition state structures that connect them.
For a hypothetical reaction involving Ethanol, 2-(1-naphthalenyloxy)-, such as its formation via the etherification of 1-naphthol (B170400) with ethylene (B1197577) oxide, computational chemists would typically use quantum mechanical methods to model the geometries and energies of the reactants, the transition state, and the products. The results of such calculations would provide crucial information about the reaction's feasibility and kinetics. For instance, a theoretical study on the catalytic mechanism of naphthalene 1,2-dioxygenase employed hybrid DFT to explore feasible reaction pathways. nih.gov
Table 1: Illustrative Data on Computational Parameters for Related Compounds
| Compound/Reaction | Computational Method | Calculated Property | Value |
| Naphthalene + OH radical | DFT (B3LYP) | Activation Barrier | Not Specified in Abstract elsevierpure.com |
| Naphthalene + H₂O/H₂S | CCSD(T) | Interaction Energy (H₂O) | -2.95 kcal/mol nih.gov |
| Naphthalene + H₂O/H₂S | CCSD(T) | Interaction Energy (H₂S) | -2.92 kcal/mol nih.gov |
Note: The data in this table is for illustrative purposes and is derived from studies on naphthalene, not Ethanol, 2-(1-naphthalenyloxy)-.
Solvent Models in Computational Reaction Dynamics
The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. Computational chemistry accounts for these effects using solvent models, which can be broadly categorized into explicit and implicit models.
Explicit solvent models treat individual solvent molecules as part of the simulation, providing a detailed, atomistic description of solute-solvent interactions. This approach can be computationally intensive. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant, offering a more computationally efficient way to capture the bulk effects of the solvent.
No specific studies detailing the use of solvent models for the reaction dynamics of Ethanol, 2-(1-naphthalenyloxy)- were found. However, the principles of these models are widely applied in computational chemistry. For example, a study on naphthalene–water clusters used computational methods to investigate the interactions between naphthalene and a small number of water molecules, representing an explicit solvent environment. rsc.org Such studies can reveal specific hydrogen-bonding interactions and their effect on the electronic properties of the solute.
The choice of solvent model can significantly influence the predicted outcomes of a computational study. For reactions in solution, accurately modeling the solvent environment is crucial for obtaining results that are comparable to experimental data.
Computational Prediction of Interactions and Biological Targets
Predicting the biological targets of small molecules is a key application of computational chemistry in drug discovery and toxicology. These methods use the chemical structure of a compound to predict its potential interactions with proteins and other biological macromolecules.
A variety of computational approaches are used for this purpose, including ligand-based and structure-based methods. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Structure-based methods, such as molecular docking, simulate the binding of a small molecule to the three-dimensional structure of a potential protein target.
There are no published studies that specifically predict the biological targets of Ethanol, 2-(1-naphthalenyloxy)-. However, general computational methods for target prediction are well-established. For instance, multiple-category Bayesian models trained on large chemogenomics databases can be used to predict the most likely protein targets for a given compound based on its chemical fingerprints. nih.govscispace.com Such approaches have been shown to successfully identify the known targets for a significant percentage of compounds in test sets. nih.gov
Another strategy involves using transcriptomics data, where the changes in gene expression in cells upon exposure to a compound are compared to the changes caused by knocking down specific genes, to infer potential drug-target interactions. plos.org
Table 2: General Approaches for Computational Target Prediction
| Method | Principle | Typical Application |
| Ligand-Based Virtual Screening | Similarity searching based on known active compounds. | Identifying new compounds with similar activity profiles. |
| Structure-Based Virtual Screening (Docking) | Predicting the binding pose and affinity of a ligand to a protein target. | Screening large compound libraries against a specific protein target. |
| Machine Learning Models (e.g., Bayesian) | Training algorithms on large datasets of known compound-target interactions. | Predicting targets for novel compounds with unknown activity. nih.govscispace.com |
| Transcriptomic Data Analysis | Correlating drug-induced gene expression changes with gene knockdown effects. | Identifying direct and indirect targets of a compound. plos.org |
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the chemical analysis of Ethanol (B145695), 2-(1-naphthalenyloxy)-, offering non-destructive ways to probe its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed atomic-level map of the molecule. uobasrah.edu.iq Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of Ethanol, 2-(1-naphthalenyloxy)-.
In ¹H-NMR spectroscopy, the chemical environment of each hydrogen atom is recorded. For Ethanol, 2-(1-naphthalenyloxy)-, the spectrum displays distinct signals corresponding to the protons on the naphthalene (B1677914) ring, the ethoxy chain, and the hydroxyl group. The integration of these signals provides the ratio of protons in these different environments, and the splitting patterns (spin-spin coupling) reveal which protons are adjacent to one another. youtube.comdocbrown.info
¹³C-NMR spectroscopy provides complementary information by detecting the different carbon environments within the molecule. docbrown.info For Ethanol, 2-(1-naphthalenyloxy)-, this technique distinguishes between the carbons of the naphthalene ring system and those of the 2-hydroxyethoxy side chain. The chemical shifts are influenced by the electronegativity of neighboring atoms, such as the oxygen atoms in the ether and alcohol functionalities. nih.gov
Table 1: Representative NMR Data for Ethanol, 2-(1-naphthalenyloxy)-
| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Description |
|---|---|---|
| ¹H | ~7.3-8.2 | Aromatic protons (naphthalene ring) |
| ¹H | ~4.3 | Methylene (B1212753) protons adjacent to ether oxygen (-O-CH₂ -) |
| ¹H | ~4.0 | Methylene protons adjacent to hydroxyl group (-CH₂ -OH) |
| ¹H | ~2.0-3.0 | Hydroxyl proton (-OH), shift can be variable |
| ¹³C | ~154 | Aromatic carbon attached to ether oxygen (C-O) |
| ¹³C | ~105-135 | Other aromatic carbons |
| ¹³C | ~69 | Methylene carbon adjacent to ether oxygen (-O-CH₂ -) |
| ¹³C | ~61 | Methylene carbon adjacent to hydroxyl group (-CH₂ -OH) |
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in Ethanol, 2-(1-naphthalenyloxy)- by measuring the absorption of infrared radiation. vscht.cz Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
Key absorptions in the FT-IR spectrum include:
A broad, strong band in the region of 3650-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. libretexts.orglibretexts.org
Sharp peaks in the 3100-3000 cm⁻¹ range, corresponding to the C-H stretching of the aromatic naphthalene ring.
Absorptions just below 3000 cm⁻¹, indicative of the C-H stretching of the aliphatic methylene groups.
A strong C-O stretching band for the ether linkage, typically found around 1250 cm⁻¹.
Another C-O stretching band for the alcohol, appearing near 1050 cm⁻¹. vscht.cz
Several sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹ due to C=C stretching vibrations within the aromatic ring.
Table 2: Characteristic FT-IR Absorption Bands for Ethanol, 2-(1-naphthalenyloxy)-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3650 - 3200 (broad) | O-H Stretch | Alcohol |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1600, ~1580, ~1510 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1050 | C-O Stretch | Primary Alcohol |
Source: Data compiled from established infrared spectroscopy correlation tables. instanano.com
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons. uobabylon.edu.iq Due to the extensive conjugated π-electron system of the naphthalene ring, Ethanol, 2-(1-naphthalenyloxy)- exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum. researchgate.net
The spectrum typically shows characteristic absorption maxima (λmax) that can be used for qualitative identification. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the compound, making UV-Vis spectroscopy a straightforward and effective method for quantitative analysis, particularly for purity tests and determining the concentration of the compound in solutions. shimadzu.comwiley.com The high molar absorptivity of the naphthalene chromophore allows for sensitive quantification.
Chromatographic and Hyphenated Techniques
Chromatographic methods are essential for separating Ethanol, 2-(1-naphthalenyloxy)- from impurities or other components in a mixture before its identification and quantification. Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide unparalleled specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. phcogj.com Ethanol, 2-(1-naphthalenyloxy)- can be analyzed by GC-MS, where it is first vaporized and separated from other volatile components based on its boiling point and interaction with the GC column's stationary phase.
Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Key fragments for Ethanol, 2-(1-naphthalenyloxy)- would include the molecular ion peak [M]⁺ and a prominent peak corresponding to the naphthyloxy moiety, which is often the base peak. libretexts.orgyoutube.com This fragmentation pattern is crucial for unambiguous identification. docbrown.inforesearchgate.net
For analyzing Ethanol, 2-(1-naphthalenyloxy)- in complex matrices, such as biological or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced iterations are the methods of choice. lcms.cznih.gov These techniques are suitable for compounds that are not sufficiently volatile or are thermally labile for GC-MS.
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle-sized columns to achieve higher resolution and faster analysis times compared to conventional LC. nih.gov When coupled with tandem mass spectrometry (MS/MS), the method offers exceptional selectivity and sensitivity. nih.gov In a typical UHPLC-MS/MS analysis, the parent ion corresponding to Ethanol, 2-(1-naphthalenyloxy)- is selected and fragmented to produce specific product ions, which are then monitored for highly selective quantification.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. nih.gov When coupled with LC, LC-QTOF-MS allows for the confident identification of the compound based on its precise mass and isotopic pattern, and can be used to elucidate the structures of metabolites or degradation products in complex mixtures. scispace.comrsc.orgfrontiersin.org
Thermal Analysis Methods
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for determining the thermal transitions of a substance, such as melting point, glass transition temperature, and crystallization events. hitachi-hightech.com
In a typical DSC experiment involving a compound like Ethanol, 2-(1-naphthalenyloxy)-, a small, weighed amount of the sample would be sealed in a pan, and subjected to a controlled temperature program. The resulting DSC thermogram plots heat flow against temperature. Endothermic events (heat absorption), like melting, appear as peaks, while exothermic events (heat release), like crystallization, appear as valleys. The glass transition appears as a step-like change in the baseline.
For illustrative purposes, DSC analysis of ethanol reveals distinct thermal events. When a water-ethanol solution is cooled and then heated, melting peaks for ethanol and water can be observed. hitachi-hightech.com High-sensitivity DSC has been used to investigate the transitions of lipid phases induced by ethanol, demonstrating its utility in studying molecular interactions. nih.gov For pure ethanol, studies have identified a glass transition temperature (Tg) at approximately 97 K. uoa.gr
Table 1: Illustrative Thermal Transitions of Ethanol and its Aqueous Solution Measured by DSC
This table presents data for ethanol and its solutions as examples of typical DSC measurements.
| Transition Event | Compound/Mixture | Observed Temperature | Citation |
|---|---|---|---|
| Glass Transition (Tg) | Pure Ethanol | ~97 K | uoa.gr |
| Melting Peak | Ethanol (in 60% aqueous solution) | ~ -62°C | hitachi-hightech.com |
| Melting Peak | Water (in 60% ethanol solution) | ~ -41°C | hitachi-hightech.com |
| Water/Ethanol Compound Melting | 60% Ethanol Solution | ~ -55°C | hitachi-hightech.com |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of materials like Ethanol, 2-(1-naphthalenyloxy)-.
In a TGA experiment, the sample is placed in a high-precision balance located inside a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the limit of the material's thermal stability. The derivative of the TGA curve (DTG) can also be plotted to show the temperature at which the rate of mass loss is at its maximum.
For example, TGA studies on inclusion complexes involving ethanol show distinct weight loss stages. A typical first stage between 40°C and 100°C is attributed to the loss of absorbed water or residual solvent. researchgate.net Subsequent weight loss at higher temperatures corresponds to the decomposition of the compound itself. researchgate.net Analysis of the TGA thermogram for Ethanol, 2-(1-naphthalenyloxy)- would provide critical data on its stability and decomposition pathway, which is essential for determining its handling, storage, and processing limits.
Crystallographic Studies
The technique works by directing a beam of X-rays onto a crystal. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensity. The angles and intensities of these diffracted beams are recorded and analyzed. This pattern is a direct consequence of the crystal's internal structure. By applying mathematical methods (Fourier transforms) to the diffraction data, a three-dimensional electron density map of the crystal can be generated, from which the positions of the individual atoms can be determined.
Studies on related compounds illustrate the power of this method. For instance, XRD has been used to study the different solid phases of ethanol when confined in mesoporous silicon, revealing how its crystal structure changes under confinement. researchgate.net In another example, XRD analysis of an alcohol dehydrogenase enzyme that uses ethanol as a substrate allowed for the determination of its crystal system (trigonal space group P3₁21 or P3₂21) and unit-cell parameters (a = 136.4 Å, c = 210.7 Å). nih.gov This level of structural detail is crucial for understanding structure-property relationships.
Dielectric Spectroscopy for Material Property Characterization
Dielectric Spectroscopy is a powerful method for studying the motional dynamics of molecules with a permanent dipole moment. It measures the dielectric properties of a material as a function of frequency. For a polar molecule like Ethanol, 2-(1-naphthalenyloxy)-, this technique can provide insights into molecular relaxation processes and phase transitions.
The sample is placed between two electrodes, and a sinusoidal alternating electric field is applied over a wide range of frequencies (from milliHertz to gigaHertz). The instrument measures the complex permittivity (ε*) of the material, which consists of a real part (ε', the dielectric constant) and an imaginary part (ε'', the dielectric loss). The dielectric loss peak occurs at a frequency corresponding to the characteristic relaxation time (τ) of a specific molecular motion, such as the reorientation of the entire molecule (α-relaxation).
Studies on ethanol have extensively used dielectric spectroscopy to investigate its behavior in the supercooled liquid and plastic crystal states. uoa.gr These studies have shown that the main relaxation process (α-process) is very similar in both phases. uoa.gr A secondary, faster relaxation is also observed. uoa.grresearchgate.net By analyzing the temperature dependence of the relaxation times, one can characterize the dynamics leading to the glass transition. uoa.gr
Table 2: Illustrative Dielectric Relaxation Parameters for Ethanol
This table presents data for ethanol as an example of typical dielectric spectroscopy measurements.
| Parameter | Phase | Temperature | Value/Observation | Citation |
|---|---|---|---|---|
| Glass Transition (Tg) | Structural Glass & Glassy Crystal | 97 K | Both phases show the same Tg. | uoa.gr |
| α-relaxation | Supercooled Liquid & Plastic Crystal | ~101 K | Very similar dielectric loss profiles in both phases. | uoa.gr |
| Secondary relaxation | Glassy States | Below Tg | A broad secondary relaxation is observed. | uoa.gr |
This technique would be highly applicable to studying the molecular mobility and intermolecular interactions of Ethanol, 2-(1-naphthalenyloxy)- in its liquid or solid states.
Biological Activity Research and Pharmacological Applications of Ethanol, 2 1 Naphthalenyloxy Analogs
Evaluation of Antioxidant and Anti-inflammatory Potentials of Naphthyloxy Compounds
Naphthyloxy compounds and their derivatives have been the subject of research to assess their potential in mitigating oxidative stress and inflammation. Studies have shown that certain 1,4-naphthoquinone (B94277) derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines. nih.gov For instance, a series of 1,4-naphthoquinone derivatives isolated from the endophytic fungus Talaromyces sp. SK-S009 demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. nih.gov Notably, the half-maximal inhibitory concentration (IC50) values for most of these compounds were lower than that of the standard anti-inflammatory drug, indomethacin. nih.gov
Further investigations into the anti-inflammatory mechanisms of 1,4-naphthoquinone derivatives have revealed their ability to modulate key signaling pathways. For example, certain synthetic 1,4-naphthoquinone thioglucoside derivatives were found to inhibit inflammation induced by ATP and LPS in RAW 264.7 cells by acting as antagonists of the P2X7 receptor, a ligand-gated ion channel involved in cellular immunity. nih.gov These compounds were shown to decrease the activity of the COX-2 enzyme and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Additionally, 2-phenylnaphthalene (B165426) derivatives have been reported to inhibit pro-inflammatory mediators by downregulating MAPK/NF-κB pathways in macrophage cells. ekb.eg
Assessment of Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potential of compounds containing the naphthyloxy moiety has been an active area of investigation. Naphthalene (B1677914) derivatives, in general, are recognized for their antimicrobial properties, with several drugs containing this scaffold being used clinically. researchgate.net
Research has demonstrated that synthetic naphthoquinones exhibit antifungal activity against a range of opportunistic and dermatophytic fungi. nih.gov One particular study highlighted a compound, 3a,10b-dihydro-1H-cyclopenta[b]naphtho[2,3-d]furan-5,10-dione, which displayed low minimum inhibitory concentrations (MICs) against dermatophytes and Cryptococcus spp. nih.gov The mechanism of action for this compound was linked to altering the permeability of the fungal cell membrane, leading to the leakage of intracellular components. nih.gov
Furthermore, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and various amino acids, as well as their manganese(III) complexes, have been evaluated for their in vitro antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria and the fungus Candida albicans. nih.gov The antimicrobial activity of these compounds was found to be influenced by the size of the amino acid residue. nih.gov Other studies have explored naphthoquinone derivatives containing sulfur, which have shown promising antifungal activity, in some cases exceeding that of established drugs like miconazole (B906) and nystatin. scielo.br Naphthylimino-triazole derivatives have also demonstrated a broad spectrum of antimicrobial activity, effectively inhibiting both bacteria and fungi, including drug-resistant strains. mdpi.com
Investigation of Anticancer and Chemopreventive Efficacy in Cell and Animal Models
The anticancer and chemopreventive properties of naphthyloxy-containing compounds are a significant focus of pharmacological research. The planar nature of the naphthalene ring allows for intercalation into DNA, a property that makes its derivatives valuable for their biological activities, including anticancer effects. nih.govmdpi.com
A variety of naphthalene derivatives have demonstrated cytotoxic effects against numerous cancer cell lines. nih.gov For example, the naftopidil (B1677906) analog, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS1015), has been shown to induce cell death in a wide range of human cancer cell lines, including those from malignant pleural mesothelioma, lung cancer, and gastric cancer. nih.govresearchgate.net The mechanism of cell death induced by HUHS1015 can be either necrosis or apoptosis, depending on the cancer cell type. nih.govresearchgate.net
In animal models, the chemopreventive efficacy of certain naphthyloxy analogs has been evaluated. For instance, naproxen (B1676952) and its nitric oxide-donating derivative (NO-naproxen) have been studied in rodent models of colon and urinary bladder cancer. nih.gov Both compounds were found to be effective in preventing carcinogenesis in these models. nih.gov Furthermore, 2-naphthaleno trans-stilbenes and cyanostilbenes, which are structurally related to resveratrol, have been synthesized and evaluated for their anticancer properties against a panel of human tumor cell lines, with some analogs showing significant growth inhibitory effects. nih.gov Naphthalimide analogs have also been identified as promising antimetastatic agents, with studies showing their ability to inhibit cancer cell proliferation, clonogenicity, and induce cell cycle arrest. sciforum.net
Studies on Antiviral Properties of Naphthyloxy-Containing Nucleoside Conjugates
The exploration of naphthyloxy-containing compounds has extended to the field of antiviral research. The naphthalene nucleus is a component of various molecules that have shown inhibitory activity against viral enzymes. nih.gov Specifically, naphthyl derivatives have been investigated as potential inhibitors of the papain-like protease (PLpro) of the SARS-CoV virus, an enzyme crucial for viral replication. nih.gov
The rationale behind targeting PLpro is that its inhibition can disrupt the viral life cycle and also modulate the host's immune response. nih.gov Naphthyl derivatives have been shown to bind to the S3-S4 subsites of the PLpro enzyme, inducing a conformational change that renders the active site non-functional. nih.gov This has sparked interest in these compounds as potential broad-spectrum inhibitors for different coronaviruses due to the structural similarity of their PLpro enzymes. nih.gov While the provided search results highlight the potential of naphthyl derivatives in this area, specific studies on "Ethanol, 2-(1-naphthalenyloxy)-" or its direct nucleoside conjugates were not explicitly detailed. However, the broader research into naphthyl derivatives as PLpro inhibitors provides a strong basis for the potential design and synthesis of such conjugates for antiviral applications. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. For analogs of "Ethanol, 2-(1-naphthalenyloxy)-", SAR studies have provided valuable insights into the structural features required for various pharmacological effects.
In the context of antifungal activity, SAR studies on novel R106 analogs revealed that the stereochemistry at a specific position is crucial, with L isomers exhibiting more potent activity than D isomers. nih.gov Furthermore, the potential for hydrogen bonding was identified as a key structural feature for maintaining activity against Cryptococcus neoformans. nih.gov For aryloxyaminopropanol type compounds, which share a structural similarity, research has shown a wide spectrum of biological activities resulting from β-adrenoreceptor blockade. researchgate.net
SAR studies on bedaquiline (B32110) analogs, where the naphthalene unit was replaced by bicyclic heterocycles, indicated that a certain level of lipophilicity (a calculated clogP of about 5.0) is necessary for potent inhibitory activity against M.tb. nih.gov In the development of 5-HT7 receptor antagonists, a pharmacophore model was optimized based on new naphtholactam and naphthosultam derivatives, confirming that the model incorporates the essential structural features for antagonism. nih.gov These studies underscore the importance of systematic structural modifications and the evaluation of their effects on biological activity to guide the design of more potent and selective compounds.
Mechanistic Elucidation of Biological Target Interactions (e.g., enzyme inhibition, receptor binding)
Understanding the molecular mechanisms by which naphthyloxy compounds exert their biological effects is crucial for their development as therapeutic agents. Research has focused on elucidating their interactions with various biological targets, including enzymes and receptors.
One of the well-studied mechanisms is the inhibition of enzymes. For instance, naphthoquinones have been identified as inhibitors of topoisomerases I and II, enzymes critical for DNA replication and repair. scielo.brnih.gov The inhibition of these enzymes can lead to DNA damage and induce apoptosis in cancer cells. nih.gov Another key enzyme target is NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells. nih.gov NQO1 can activate certain quinone-like compounds through reduction, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. nih.gov In the context of antifungal activity, some naphthoquinones are believed to interfere with the fungal cell membrane, causing a loss of permeability without directly interacting with ergosterol (B1671047). nih.gov Other naphthylamide derivatives have been shown to act as dual-target antifungal inhibitors by blocking the activity of both squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51), which are involved in ergosterol biosynthesis. nih.gov
In terms of receptor binding, propranolol (B1214883), a well-known β-blocker containing a 1-naphthyloxy moiety, acts as a non-selective antagonist of β-adrenergic receptors. wikipedia.org It competes with neurotransmitters for binding to these receptors, thereby inhibiting sympathetic stimulation of the heart. wikipedia.org Furthermore, naphthoic acid derivatives have been designed as antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes. nih.gov Computational modeling and docking studies have helped to visualize the binding modes of these antagonists within the receptor pocket, revealing key interactions that contribute to their high affinity. nih.gov
Design and Synthesis of Naphthyloxy-Derived Pharmacophores for Drug Development
The design and synthesis of pharmacophores derived from the naphthyloxy scaffold are central to the discovery of new drugs with improved efficacy and selectivity. nih.govnih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity.
The development of a pharmacophore model for 5-HT7 receptor antagonism, for example, was guided by the synthesis and biological evaluation of new naphtholactam and naphthosultam derivatives. nih.gov This model, consisting of a positive ionizable atom, a hydrogen-bonding acceptor, and hydrophobic regions, provides a blueprint for designing new ligands with predetermined affinities. nih.gov Computational simulations of the ligand-receptor complex have further refined this model by defining the specific molecular interactions. nih.gov
The synthesis of molecules based on these pharmacophore models is a critical step in drug development. For instance, the generation of synthesizable molecules for ligand-based drug design can be accelerated by novel machine learning models that incorporate 3D information and pharmacophores. arxiv.org The naphthalene ring system is a common feature in many existing drugs used for various therapies, and its derivatives continue to be explored for new applications. nih.gov The synthesis of hybrid molecules, such as those combining a naphthoquinone moiety with a triazole nucleus, represents a strategy to develop new compounds with enhanced biological activity. researchgate.net These approaches, combining computational design with synthetic chemistry, are essential for advancing naphthyloxy-derived compounds from initial hits to clinical candidates.
Materials Science Research and Polymer Chemistry Applications
Synthesis and Characterization of Advanced Naphthyloxy-Functionalized Polymers
The synthesis of advanced polymers functionalized with the 2-(1-naphthalenyloxy)ethyl moiety is a key area of research. These polymers are typically created by first synthesizing a methacrylate (B99206) monomer containing the naphthyloxy group, followed by polymerization.
A common synthetic route involves the reaction of a precursor like 2-[(2-naphthyloxy)methyl]oxirane with methacrylic acid to form the monomer 2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate (NOPMA). This monomer can then undergo free-radical polymerization, often initiated by azobisisobutyronitrile (AIBN), to yield the final polymer, poly(NOPMA). haodabiotech.com The successful synthesis and structure of both the monomer and the resulting polymer are confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR. haodabiotech.com Similarly, novel methacrylate polymers have been synthesized from naphthol-containing cinnamic acid derivatives. greentreechem.com The presence of the rigid and bulky naphthol group in the polymer structure has been shown to significantly influence the material's properties. greentreechem.com
Characterization extends to determining the polymer's molecular weight and thermal characteristics. Gel permeation chromatography (GPC) is used to measure average molecular weights, while differential scanning calorimetry (DSC) is employed to determine key thermal transitions, such as the glass transition temperature (Tg). haodabiotech.com
Mechanical and Thermal Properties of Naphthyloxy-Containing Polymers
The inclusion of the naphthyloxy group has a pronounced effect on the mechanical and thermal properties of the resulting polymers. A significant finding is the substantial increase in the glass transition temperature (Tg) compared to conventional methacrylate polymers. greentreechem.com The Tg is a critical parameter for amorphous polymers, indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The high Tg of naphthyloxy-containing polymers is attributed to the bulky naphthyl side groups, which restrict the rotational motion of the polymer chains, thus requiring more thermal energy to induce the glass transition.
The thermal stability and degradation behavior of these polymers are investigated using thermogravimetry (TGA). For poly(NOPMA), thermal degradation has been studied by analyzing the volatile products and fractions collected at different temperature ranges. haodabiotech.com The main degradation of the polymer occurs between 320°C and 500°C. haodabiotech.com Kinetic analysis of the thermal degradation of a naphthol-derived methacrylate polymer revealed activation energies ranging from 115.37 to 187.18 kJ mol⁻¹, with an average value of 139.22 kJ mol⁻¹. greentreechem.com This high activation energy indicates a significant amount of energy is required to initiate the thermal decomposition process, confirming the high thermal stability imparted by the naphthyl group.
Table 1: Thermal Properties of Naphthyloxy-Containing Methacrylate Polymers
| Property | Value | Polymer System | Source |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Significantly higher than conventional methacrylates | Naphthol-derived methacrylate polymer | greentreechem.com |
| Main Degradation Temperature | 320°C - 500°C | Poly(NOPMA) | haodabiotech.com |
Electrical and Dielectric Performance of Poly(Naphthyloxy Methacrylate)
The electrical and dielectric properties of polymers containing the 2-(1-naphthalenyloxy)- group are of significant interest for applications in electronics. Studies on poly(NOPMA) have measured its dielectric permittivity (ε′), loss factor (ε″), and AC conductivity (σac) over a frequency range of 50 Hz to 20 kHz. haodabiotech.com
Research on a similar homopolymer derived from a naphthol derivative showed that the dielectric constant decreases as the frequency of the applied electric field increases. greentreechem.com This behavior is typical for polymers, as at higher frequencies, the dipole moments within the polymer structure cannot reorient themselves fast enough to keep up with the changing field, leading to a reduction in polarization and thus a lower dielectric constant. greentreechem.com
Conversely, temperature has a significant effect on the dielectric performance. For the naphthol-derived polymer, the dielectric constant was found to increase with rising temperature. For instance, at a frequency of 1 kHz, the dielectric constant increased from 8.47 at room temperature to 13.44 at 355 K. greentreechem.com This is because the increased thermal energy facilitates the movement of the polymer chain segments and their associated dipoles, allowing for greater polarization and a higher dielectric constant.
Table 2: Dielectric Properties of Naphthyloxy-Containing Polymers
| Property | Observation | Conditions | Polymer System | Source |
|---|---|---|---|---|
| Dielectric Constant (ε') | Decreases with increasing frequency | Frequency: 100 Hz - 70 kHz | Naphthol-derived homopolymer | greentreechem.com |
| Dielectric Constant (ε') | Increases with increasing temperature | Temperature: Room Temp to 355 K (at 1 kHz) | Naphthol-derived homopolymer | greentreechem.com |
Exploration in Novel Composites and Functional Coatings
The unique properties of naphthyloxy-functionalized polymers make them attractive candidates for use in advanced composites and functional coatings. Functional coatings are designed not just to protect and decorate a substrate, but to provide additional novel properties. knowde.com These can include antimicrobial, conductive, self-healing, or superhydrophobic characteristics. knowde.com
Polymer composites often involve the integration of a polymer matrix with a reinforcement material, such as glass fibers or nanoparticles, to achieve enhanced performance. mda.state.mn.us The surface modification of these reinforcements is crucial for ensuring strong adhesion to the polymer matrix. mda.state.mn.us Naphthyloxy-based polymers, with their inherent hydrophobicity and high thermal stability, could serve as a durable matrix material or as a surface modification agent (interlayer) in high-performance composites. For instance, hydrophobic polymer matrices are used in multifunctional coatings designed for the conservation of stone heritage, often incorporating oxide nanoparticles to add self-cleaning and anti-bacterial properties. mdpi.com
Furthermore, the development of functional coatings can involve incorporating nanoparticles into a polymer matrix to achieve specific surface properties like superhydrophilicity or hydrophobicity. doraagri.com The functionalization of the nanoparticles is key to ensuring good dispersion and interaction with the polymer. doraagri.com The hydrophobicity of a naphthyloxy-based polymer could be leveraged to create water-repellent coatings. Such coatings are valuable in numerous fields, including textiles, electronics, and architecture.
Application in Agrochemistry and Pesticide Research
While the direct application of Ethanol (B145695), 2-(1-naphthalenyloxy)- in agrochemistry is not widely documented, its structural derivatives, particularly those based on the naphthyloxy core, are utilized as plant growth regulators. A prominent example is 2-Naphthoxyacetic acid (BNOA), a naphthalene-based compound with auxin-like biological activity. haodabiotech.comgreentreechem.com BNOA is absorbed by the plant's leaves and roots and is used to promote fruit setting, stimulate the enlargement of fruits, and prevent the formation of hollow fruits in crops like tomatoes, peppers, strawberries, and pineapples. haodabiotech.commarketsandmarkets.com It can also be combined with other agents to promote root formation. greentreechem.com
The broader family of naphthalene (B1677914) derivatives sees significant use in the agrochemical industry. businessmarketinsights.com They are employed as intermediates in the production of insecticides and pesticides. knowde.comglobenewswire.com For example, sulfonated naphthalene derivatives are used as dispersants in pesticide formulations to ensure the uniform distribution of the active ingredients. globenewswire.com The increasing demand for effective crop protection solutions to meet global food requirements continues to drive the market for these compounds. globenewswire.comwikipedia.org The development of new herbicides and fungicides often draws from the structural diversity of natural and synthetic compounds, with naphthalene derivatives providing a versatile chemical scaffold. mdpi.comherts.ac.uk
Development of Naphthyloxy-Based Materials for Specialized Applications (e.g., drug delivery systems, sensors)
The unique chemical structure of naphthyloxy compounds makes them suitable for development into materials for specialized applications, notably in drug delivery and sensor technology.
In drug delivery, there is a significant focus on creating "smart" systems, such as nanoparticles, micelles, and hydrogels, that can deliver therapeutic agents in a controlled and targeted manner. Polymeric nanoparticles are a key platform in this field, offering the ability to encapsulate drugs, protecting them from degradation and controlling their release. The hydrophobic nature of the naphthyl group makes polymers containing this moiety ideal for forming the core of nanoparticles or micelles designed to carry poorly water-soluble (hydrophobic) drugs. These nanocarriers can improve drug solubility, stability, and bioavailability.
In the field of sensors, the photophysical properties of the naphthalene ring are particularly valuable. Research into naphthalimide-functionalized polymers, which share the core naphthalene structure, has shown that these materials can exhibit bright fluorescence. marketsandmarkets.com One such monomer containing a specific functional group demonstrated protonation-dependent photoinduced electron transfer, a mechanism that can be exploited for creating chemical sensors and logic gates. marketsandmarkets.com The ability of a material to change its fluorescence in response to a specific chemical stimulus (like a change in pH) is the fundamental principle behind many optical sensors. Therefore, polymers functionalized with the naphthyloxy group hold potential for the development of advanced, highly sensitive sensor devices.
Environmental Fate and Transport Research of Naphthyloxy Ethanol Derivatives
Mechanistic Studies of Environmental Degradation Pathways
The persistence of a chemical in the environment is largely determined by its susceptibility to degradation. This section explores the biological, light-induced, and chemical processes that contribute to the breakdown of naphthyloxy-ethanol derivatives.
Biodegradation Kinetics and Microbial Metabolic Pathways in Aquatic and Soil Systems
Ethanol (B145695) is known to biodegrade rapidly in both aerobic and anaerobic conditions, with predicted half-lives ranging from hours to a few days. cloudfront.netmass.govnoaa.gov This rapid degradation can, however, lead to a depletion of dissolved oxygen in aquatic systems, potentially causing harm to aquatic life. mass.govnoaa.gov The presence of ethanol can also influence the degradation of other organic compounds. For instance, it can decrease the metabolic flux of contaminants like BTEX (benzene, toluene, ethylbenzene, and xylenes), although the increased biomass supported by ethanol can sometimes counteract this effect. nih.gov
Regarding naphthalene (B1677914) derivatives, microorganisms have been shown to degrade them. For example, the fungus Pichia kudriavzevii has been identified for its ability to bioreduce 1-Acetonaphthone to (S)-1-(1-naphthyl) ethanol. nih.gov The biodegradation of naphthalene itself can be modeled using Monod kinetics, which can be modified to account for the inhibitory effects of degradation byproducts like 1,2-naphthoquinone. nih.gov The rate of biodegradation is influenced by the initial concentration and the physical form of the contaminant, such as its presence in a non-aqueous phase liquid (NAPL). nih.gov
The metabolic pathways for ethanol in some bacteria, like Acinetobacter baumannii, involve its conversion to acetate, which can then be used as a carbon source. mdpi.com This process is regulated by specific gene systems. mdpi.com It is plausible that similar microbial pathways are involved in the degradation of the ethanol moiety of Ethanol, 2-(1-naphthalenyloxy)-.
Table 1: Factors Influencing Biodegradation of Related Compounds
| Factor | Influence on Biodegradation | Related Compound(s) |
| Oxygen Availability | Aerobic conditions generally favor faster degradation. mass.gov | Ethanol |
| Co-contaminants | Can either inhibit or enhance the degradation of the target compound. nih.gov | Ethanol, BTEX |
| Microbial Species | Different microorganisms possess different enzymatic capabilities for degradation. nih.gov | Naphthalene derivatives |
| Contaminant Concentration | High concentrations can be inhibitory to microbial activity. nih.gov | Ethanol, Benzene (B151609) |
| Byproduct Formation | Degradation intermediates can sometimes inhibit further breakdown. nih.gov | Naphthalene |
Sorption, Leaching, and Volatilization Research
The movement of a chemical through the environment is governed by processes such as sorption to soil and sediment, leaching into groundwater, and volatilization into the atmosphere.
Partitioning Behavior in Multi-Phase Environmental Systems
Sorption, the process by which a chemical binds to soil particles, is a key factor controlling its mobility. researchgate.netscielo.br The sorption of naphthalene derivatives to soil is influenced by the soil's organic matter content, pore size, and aggregate stability. nih.gov Interestingly, a higher organic carbon content does not always lead to stronger sorption. nih.gov The electronic structure and polarity of the naphthalene derivatives also play a significant role in their adsorption behavior. nih.gov
The partitioning of a compound between water and soil is often described by the sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). researchgate.net For herbicides with varying properties, sorption generally increases with hydrophobicity (higher log Kow). The pH of the soil can also be a critical factor, especially for ionizable compounds. scielo.br
Leaching, the downward movement of a chemical through the soil profile with water, is inversely related to sorption. scielo.br Compounds that are weakly sorbed are more prone to leaching and potential groundwater contamination. scielo.br The texture of the soil, particularly its clay and sand content, also strongly influences water flow and, consequently, the rate of leaching.
Volatilization, the transfer of a chemical from soil or water to the air, is generally not a significant transport pathway for water-soluble compounds like ethanol. cloudfront.netmass.gov Given that Ethanol, 2-(1-naphthalenyloxy)- has an ethanol group, its volatilization from water is likely to be limited.
Table 2: Key Parameters in Environmental Partitioning
| Parameter | Description | Importance |
| Sorption Coefficient (Kd) | Ratio of the concentration of a chemical sorbed to soil to its concentration in the surrounding water at equilibrium. researchgate.net | Indicates the tendency of a chemical to bind to soil, affecting its mobility. |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | Sorption coefficient normalized to the organic carbon content of the soil. | Allows for comparison of sorption potential across different soils. |
| Retardation Factor (R) | A measure of how much slower a chemical moves through soil compared to water. | Predicts the mobility of a chemical in the subsurface. |
| Henry's Law Constant (KH) | Ratio of the partial pressure of a compound in the air to its concentration in water. researchgate.net | Indicates the tendency of a chemical to volatilize from water. |
Advanced Methodologies for Environmental Monitoring and Trace Analysis
Accurate and sensitive analytical methods are essential for detecting and quantifying environmental contaminants. For the analysis of ethanol and other fuel oxygenates in water, solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been developed. unl.edu This method allows for the detection of these compounds at low microgram or even nanogram per liter concentrations. unl.edu For naphthalene derivatives, high-performance liquid chromatography (HPLC) is a common analytical technique used in sorption and degradation studies. nih.govunivie.ac.at
Predictive Modeling for Environmental Transport and Transformation
Predictive models are valuable tools for estimating the environmental fate and transport of chemicals. The advection-dispersion model can be used to describe the transport of solutes like ethanol in groundwater. unl.edu Biodegradation kinetics, such as the Monod model, can be incorporated into these transport models to predict the persistence of a compound. nih.gov For herbicides, leaching potential can be estimated using models that consider soil properties and the herbicide's sorption characteristics. scielo.br These models help in assessing the risk of groundwater contamination. scielo.br
Future Research Directions and Emerging Areas
Development of Sustainable and Green Synthetic Routes for Naphthyloxy Compounds
The chemical industry is increasingly focusing on "green chemistry" to minimize its environmental impact. This involves creating new, environmentally friendly methods for synthesizing chemicals. arabjchem.org For naphthyloxy compounds, this means moving away from traditional synthetic methods that may use hazardous materials or produce significant waste.
Future research will likely focus on several key areas:
Catalysis: The use of biodegradable and reusable catalysts, such as tannic acid and prolinium dihydrogen phosphate (B84403), is a promising approach. arabjchem.org These catalysts can facilitate reactions under milder, solvent-free conditions, reducing energy consumption and the need for harsh chemicals. arabjchem.org
Alternative Solvents: Researchers are exploring the use of greener solvents like polyethylene (B3416737) glycol (PEG) to replace more hazardous options. mdpi.com
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields, contributing to a more efficient and sustainable process. arabjchem.org One-pot multicomponent reactions, where multiple reactants are combined in a single step, also align with the principles of green chemistry by reducing intermediate separation and purification steps. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Structure-Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science and drug discovery. skoltech.runih.gov These computational tools can predict the properties of molecules based on their structure, accelerating the discovery of new materials and drugs. skoltech.ruarxiv.org
For naphthyloxy compounds, AI and ML can be used to:
Predict Physicochemical Properties: Algorithms can be trained to predict properties like solubility, melting point, and stability, which are crucial for any potential application.
Forecast Biological Activity: By analyzing the structural features of known active compounds, ML models can identify new naphthyloxy derivatives that are likely to have desirable biological effects. arxiv.org This can significantly reduce the time and cost associated with traditional screening methods.
Optimize Synthetic Routes: AI can help identify the most efficient and sustainable synthetic pathways by analyzing vast amounts of chemical reaction data.
High-Throughput Screening and Combinatorial Chemistry for New Biological Activities
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a specific biological activity. nih.govpatsnap.com This technology, combined with combinatorial chemistry—a method for creating large libraries of related compounds—is a powerful tool for drug discovery. nih.gov
The application of HTS to libraries of naphthyloxy compounds could uncover new therapeutic applications. For example, some naphthyloxy derivatives have already shown promise as histamine (B1213489) H3 receptor ligands, with potential applications in treating neurological disorders. nih.gov HTS can be used to screen for a wide range of biological targets, including enzymes and receptors, to identify new "hits" that can be further developed into drugs. patsnap.com The process generates massive datasets that can be analyzed to identify promising candidates for further, more detailed investigation. youtube.comox.ac.uk
Exploration of Naphthyloxy-Ethanol in Nanomaterials and Advanced Functional Devices
The unique properties of ethanol (B145695) make it a valuable component in the synthesis of various nanomaterials. laballey.com It can act as a solvent and, in some cases, a reducing agent in the formation of nanoparticles. laballey.com The integration of "Ethanol, 2-(1-naphthalenyloxy)-" into nanomaterials is an emerging area of research.
Potential applications include:
Drug Delivery: The hydrophobicity of the naphthalene (B1677914) group combined with the properties of the ethanol moiety could be leveraged to create nanoparticle-based drug delivery systems.
Sensors: The aromatic naphthalene structure might allow for the development of fluorescent nanosensors for detecting specific molecules or changes in the environment.
Advanced Materials: The incorporation of this compound into polymers or other materials could lead to the development of advanced functional devices with unique optical or electronic properties. For instance, alloyed AuPd nanoparticles have demonstrated enhanced electrocatalytic activity for the ethanol oxidation reaction. nih.gov
Interdisciplinary Research at the Chemistry-Biology-Materials Science Interface
The most significant breakthroughs often occur at the intersection of different scientific disciplines. For "Ethanol, 2-(1-naphthalenyloxy)-" and its derivatives, future research will benefit from a collaborative approach that bridges chemistry, biology, and materials science.
This interdisciplinary approach will be crucial for:
Developing Biocompatible Materials: Understanding the interactions between naphthyloxy compounds and biological systems is essential for designing safe and effective medical devices and drug delivery systems.
Creating Bio-inspired Materials: Nature often provides the best models for designing new materials. Studying how similar structures function in biological systems can inspire the creation of novel synthetic materials.
Investigating Bioactivity: A deeper understanding of the biological mechanisms of action of these compounds will require the combined expertise of chemists and biologists. Some amidoalkyl naphthols, for example, are precursors to 1,3-oxazine nuclei found in many bioactive natural products. arabjchem.org
Addressing Knowledge Gaps in Environmental Behavior and Long-Term Effects
As with any chemical compound, it is crucial to understand the environmental fate and potential long-term effects of "Ethanol, 2-(1-naphthalenyloxy)-" and its derivatives. nih.gov The chirality of many pharmacologically active compounds, including some naphthyloxy derivatives, can lead to stereoselective degradation and toxicity in the environment. rsc.org
Future research should focus on:
Biodegradation Pathways: Identifying how these compounds break down in the environment and what the resulting products are.
Ecotoxicity: Assessing the potential impact of these compounds on various organisms in aquatic and terrestrial ecosystems. researchgate.net
Persistence and Bioaccumulation: Determining whether these compounds persist in the environment and accumulate in the food chain.
A thorough understanding of these factors is essential for ensuring the responsible development and use of naphthyloxy compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethanol, 2-(1-naphthalenyloxy)- in a laboratory setting?
- Methodological Answer : A common approach is the Williamson ether synthesis, where 1-naphthol reacts with a β-haloethanol derivative (e.g., 2-chloroethanol) under basic conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature, and base strength) is critical to achieve high yields. For example, using potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic substitution. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials .
Q. What analytical techniques are suitable for characterizing the purity and structure of Ethanol, 2-(1-naphthalenyloxy)-?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities.
- Spectroscopy : Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms the ether linkage and aromatic protons. Fourier-transform infrared spectroscopy (FTIR) identifies the hydroxyl (-OH) and ether (C-O-C) functional groups.
- Mass Spectrometry : Electron ionization (EI-MS) or electrospray ionization (ESI-MS) provides molecular ion peaks (e.g., m/z = 188.226 for [M+H]⁺) .
Q. What safety precautions are necessary when handling Ethanol, 2-(1-naphthalenyloxy)-?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation (H332) or skin contact (H312).
- Exposure Limits : Adhere to occupational exposure limits (OELs) for organic solvents. For reproductive toxicity risks (e.g., fertility effects), minimize exposure for pregnant researchers .
- Waste Disposal : Treat as hazardous waste due to chronic aquatic toxicity (H413). Use neutralization or incineration protocols compliant with local regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point, enthalpy) of Ethanol, 2-(1-naphthalenyloxy)-?
- Methodological Answer : Cross-validate data using multiple techniques:
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions.
- Gas Chromatography (GC) : Determine boiling points under standardized pressure conditions.
- Computational Chemistry : Compare experimental values with density functional theory (DFT) predictions (e.g., Gibbs free energy of formation). Discrepancies often arise from impurities or instrument calibration errors, necessitating rigorous sample preparation .
Q. What in vitro models are appropriate for studying the metabolic pathways of Ethanol, 2-(1-naphthalenyloxy)-?
- Methodological Answer :
- Hepatic Microsomes : Incubate the compound with rat or human liver microsomes to identify cytochrome P450-mediated oxidation products (e.g., hydroxylated derivatives).
- LC-MS/MS Analysis : Quantify metabolites using targeted multiple reaction monitoring (MRM).
- Enzyme Inhibition Assays : Assess interactions with CYP isoforms (e.g., CYP3A4) using fluorogenic substrates. This approach elucidates potential drug-drug interactions in pharmacological applications .
Q. How can the environmental impact of Ethanol, 2-(1-naphthalenyloxy)- be assessed, particularly regarding aquatic toxicity?
- Methodological Answer :
- OECD Guidelines : Follow Test No. 201 (algae growth inhibition) and Test No. 202 (daphnia acute toxicity) to determine EC₅₀/LC₅₀ values.
- Bioaccumulation Studies : Measure the octanol-water partition coefficient (log Kₒw) to predict persistence in aquatic systems.
- Degradation Pathways : Investigate photolysis (UV exposure) or biodegradation (activated sludge) using HPLC-UV or GC-MS to track breakdown products .
Q. What strategies mitigate conflicting data on the compound’s reproductive toxicity in occupational settings?
- Methodological Answer :
- Epidemiological Studies : Conduct longitudinal cohort studies with biomarkers (e.g., urinary metabolites) to correlate exposure levels with fertility outcomes.
- In Vitro Assays : Use human placental or germ cell models to assess estrogenic/anti-androgenic activity via reporter gene assays (e.g., ERα/AR transactivation).
- Threshold Limit Analysis : Apply benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAELs) for workplace safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
